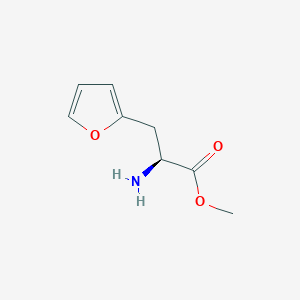

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate

説明

BenchChem offers high-quality Methyl (2S)-2-amino-3-(furan-2-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-amino-3-(furan-2-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (2S)-2-amino-3-(furan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZJZYPBZXARCU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl (2S)-2-amino-3-(furan-2-yl)propanoate: A Mechanistic Guide to Furan-Functionalized Peptidomimetics

Executive Summary

In the rapidly evolving landscape of peptide engineering and bioconjugation, non-canonical amino acids (ncAAs) serve as critical structural modulators. Methyl (2S)-2-amino-3-(furan-2-yl)propanoate (CAS: 146725-85-1) is a highly specialized, chiral ester derivative of L-3-(2-furyl)alanine. As a foundational building block, it provides researchers with a gateway to synthesize Fmoc-protected monomers for Solid-Phase Peptide Synthesis (SPPS).

Beyond its role as a structural bioisostere for aromatic amino acids like histidine and phenylalanine[1], the furan side-chain introduces orthogonal chemical reactivity into peptide sequences. This enables late-stage functionalizations, including thermally reversible Diels-Alder cycloadditions[2][3] and singlet oxygen-mediated crosslinking[4]. This technical guide explores the physicochemical profiling, synthetic workflows, and mechanistic applications of this vital intermediate.

Physicochemical Profiling & Structural Dynamics

The utility of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate stems from its unique electronic and steric profile. The furan ring is a

Quantitative Data Summary

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description |

| Chemical Name | Methyl (2S)-2-amino-3-(furan-2-yl)propanoate |

| CAS Registry Number | 146725-85-1 |

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| Stereochemistry | (S)-configuration (L-enantiomer) |

| Derivative CAS (Fmoc-protected) | 159611-02-6 |

| Primary Application | Precursor for SPPS monomers & bioisosteric replacement |

Synthetic Workflow: Conversion to SPPS-Ready Monomer

To utilize the furan moiety in modern peptide synthesis, the methyl ester must be converted into an SPPS-compatible monomer, specifically Fmoc-L-2-Furylalanine (CAS: 159611-02-6).

Synthetic workflow from methyl ester to Fmoc-protected SPPS monomer.

Protocol: Self-Validating Synthesis of Fmoc-L-2-Furylalanine

Objective: Convert the methyl ester to an SPPS-compatible Fmoc-protected monomer without racemization.

Causality & Design: The use of Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (Dioxane/H2O) ensures mild, irreversible saponification of the methyl ester. Employing stronger bases or elevated temperatures risks epimerization of the sensitive

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq (e.g., 1 g, 6.5 mmol) of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate in 3.27 mL of 1,4-dioxane. Cool the reaction vessel to 0 °C under nitrogen protection.

-

Saponification: Slowly add 1.0 eq of 2M aqueous LiOH (3.27 mL). Stir the reaction mixture at room temperature overnight.

-

Validation Checkpoint: Monitor the progress via Thin-Layer Chromatography (TLC) using a mobile phase of CHCl3/MeOH/NH3 (1:1:0.1). Self-Validation: The reaction must only proceed to the next step once the ester spot completely disappears, confirming quantitative hydrolysis without side-product formation.

-

Fmoc Protection: To the crude aqueous mixture, add 2.0 eq of NaHCO3, followed by the dropwise addition of 1.1 eq of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) dissolved in dioxane. Stir for 4 hours at room temperature.

-

Acidification & Extraction: Acidify the aqueous layer to pH ~2.0 using 1M HCl. Causality: Adjusting the pH protonates the newly formed carboxylate, rendering the molecule uncharged and driving the Fmoc-amino acid into the organic phase during extraction. Extract with CHCl3 or Ethyl Acetate (3 × 20 mL).

-

Purification: Dry the combined organic phases over anhydrous MgSO4, concentrate under reduced pressure, and purify via flash column chromatography (Eluent: Hexane/Ethyl Acetate/Acetic Acid = 10:10:1) to yield white crystals of Fmoc-L-2-Furylalanine.

Mechanistic Applications in Peptide Engineering

Once incorporated into a peptide sequence, the furan side-chain acts as a "caged electrophile" and a highly reactive diene, unlocking several advanced bioconjugation pathways[4].

Orthogonal late-stage functionalization pathways of the furan side-chain.

Diels-Alder Mediated Controlled Release

The furan ring is a classic diene that readily undergoes Diels-Alder cycloadditions with electron-deficient dienophiles, such as maleimides[2]. Because this reaction is thermally reversible (retro-Diels-Alder), it is heavily utilized in the design of controlled-release biomaterials. Peptides expressing the furan moiety can be covalently tethered to maleimide-functionalized poly(ethylene glycol) (PEG) hydrogels[2][3]. By modulating the temperature (e.g., from 37 °C to 80 °C), researchers can precisely control the retro-Diels-Alder reaction rate, tuning the release profile of the therapeutic peptide from the polymer network over several days[2][3].

Oxidative Crosslinking & Multicomponent Reactions

Furan-containing peptides can be subjected to mild oxidative conditions (e.g., using singlet oxygen generated by a photosensitizer and visible light) to generate highly reactive

-

Nucleophilic Interception: These reactive intermediates can be intercepted by

-effect nucleophiles (such as hydrazine derivatives of fluorescent labels) to form stable conjugates in physiological aqueous solutions[4]. -

Furan-Thiol-Amine (FuTine) Reaction: The oxidized furan can undergo a bioinspired multicomponent reaction with amines and thiols to form highly stable N-pyrrole macrocycles, enabling the synthesis of stapled peptides and complex protein-drug conjugates[5].

Bioisosteric Replacement

In structural biology, furylalanine is considered a premier bioisostere for Tyrosine (Tyr) and Histidine (His)[1]. Incorporating the furan amino acid into a native sequence typically results in no destabilization or alteration of the native protein structure, while simultaneously protecting the peptide from specific proteolytic degradation pathways[1].

Analytical Characterization & Quality Control

To ensure the integrity of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate and its downstream derivatives, rigorous analytical validation is required:

-

1H and 13C NMR: Used to confirm the integrity of the furan ring protons (typically resonating at distinct chemical shifts around 6.1–7.4 ppm) and the preservation of the chiral

-carbon. -

LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for verifying the exact mass (M+H

= 170.18 m/z for the methyl ester) and monitoring the complete removal of the methyl group during saponification. -

Chiral HPLC: Mandatory post-saponification to ensure that the enantiomeric excess (ee) remains >99%, confirming that the mild LiOH protocol successfully prevented racemization.

References

- Source: chemicalbook.

- Diels-Alder Mediated Controlled Release From a Poly(ethylene Glycol)

- Diels–Alder Mediated Controlled Release from a Poly(ethylene glycol)

- Source: google.

- Source: researchgate.

- Source: tcichemicals.

Sources

- 1. WO2012085279A2 - Method for cross-linking peptides - Google Patents [patents.google.com]

- 2. Diels-Alder mediated controlled release from a poly(ethylene glycol) based hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

Mass Spectrometry of Furan-Containing Amino Acids: From Natural Product Discovery to Targeted Cross-Linking and Surfaceome Profiling

An In-Depth Technical Whitepaper for Analytical Chemists and Chemical Biologists

Executive Summary

Furan-containing amino acids, most notably 3-furylalanine (Fua), occupy a unique dual-role in modern biochemical research. In nature, they act as critical pharmacophores in highly bioactive, antiproliferative cyclopeptides[1]. In synthetic chemical biology, the furan moiety serves as a conditionally reactive "warhead." Because the furan ring is stable under physiological conditions but highly reactive upon targeted oxidation, it provides an orthogonal handle for proximity-induced protein cross-linking and cellular surfaceome profiling[2].

This whitepaper provides a comprehensive guide to the mass spectrometry (MS) of furan-containing amino acids. By synthesizing current literature and field-proven methodologies, we detail the mechanistic causality behind furan reactivity, outline self-validating LC-MS/MS protocols, and provide quantitative frameworks for identifying furan-cross-linked peptides.

Mechanistic Foundations: The Dual Reactivity of the Furan Ring

To effectively analyze furan-containing amino acids via mass spectrometry, one must first understand the two primary chemical modalities of the furan ring that dictate sample preparation and MS behavior:

-

Diels-Alder Cycloaddition (The "Catch-and-Release" Modality): The electron-rich furan diene can reversibly react with dienophiles (e.g., maleimides). This reversible chemoselective tagging is exploited to enrich ultra-rare native Fua-peptides from complex microbial matrices prior to MS analysis[1].

-

Oxidative Activation (The "Cross-Linking" Modality): Furan is a "caged" electrophile. Upon exposure to reactive oxygen species (ROS, such as singlet oxygen) or chemical oxidants like N-bromosuccinimide (NBS), the furan ring is oxidized into a highly electrophilic cis-keto-enal[2][3]. This intermediate rapidly undergoes Michael-type additions or Schiff base formation with proximal nucleophilic amino acids (Lysine, Cysteine, Tyrosine)[4].

Fig 1: Oxidative activation of furan warheads into keto-enals for covalent protein cross-linking.

Quantitative Data: Mass Spectrometry Signatures

The identification of furan-containing peptides and their cross-linked adducts relies heavily on high-resolution accurate mass (HRAM) spectrometry. The oxidation of the furan ring and subsequent cross-linking yield highly specific, predictable mass shifts (Δm) that are critical for database search engines and manual spectral interpretation.

Table 1: Characteristic Mass Shifts in Furan-Targeted LC-MS/MS Analysis

| Chemical Species | Structural State | Mass Shift (Δm) | MS/MS Diagnostic Features |

| Native Furan (Fua) | Caged / Unreacted | 0 Da (Base Mass) | Characteristic neutral losses in HCD; intact furylium ions. |

| Keto-Enal | Oxidized Intermediate | +15.9949 Da (+O) | Increased hydrophilicity (earlier RT); diagnostic MS2 fragments. |

| Cysteine Adduct | Michael Addition | +15.9949 Da + Mass(Target) | Thioether bond fragmentation; +339.13 Da shift if using Furan-Biotin[2]. |

| Lysine Adduct | Pyrrolinone / Schiff Base | Adduct-specific (-H₂O common) | Highly stable cross-link under CID/HCD; branched peptide fragments. |

| Tyrosine Adduct | Electrophilic Aromatic Sub. | +15.9949 Da + Mass(Target) | Rare, proximity-driven cross-link; identified via exact mass matching[4]. |

Note: The +15.9949 Da shift corresponds to the net addition of one oxygen atom during the conversion of the furan ring (C₄H₄O) to the keto-enal (C₄H₄O₂).

Workflow 1: MS-Guided Discovery of Native Furan-Peptides

Naturally occurring peptides with furyl side chains (like rhizonin and rubriamides) are exceedingly rare and often masked by highly abundant metabolites in microbial extracts[1][5]. To overcome ion suppression and dynamic range limitations in MS, a "Catch-and-Release" sample preparation strategy is employed.

Protocol A: Diels-Alder Catch-and-Release Enrichment

Causality: This protocol leverages the diene character of Fua. By immobilizing a dienophile on a solid support, Fua-peptides are selectively covalently bound ("caught"). After washing away the matrix, thermal retro-Diels-Alder reaction "releases" the pure Fua-peptides for LC-HRMS[1].

-

Extract Preparation: Lyse the microbial culture (e.g., Mycetohabitans endofungorum) using methanol/water. Centrifuge at 15,000 x g to clarify the crude extract.

-

Diels-Alder "Catch": Incubate the crude extract with maleimide-functionalized silica beads (solid-supported dienophile) at room temperature for 12 hours under gentle agitation.

-

Stringent Washing: Wash the beads sequentially with methanol, acetonitrile, and water. Self-Validation: Analyze the final wash fraction via MS to ensure the complete removal of non-furan background metabolites.

-

Retro-Diels-Alder "Release": Resuspend the beads in a release solvent (e.g., DMSO/water) and heat to 90°C for 4 hours. The thermal energy breaks the cycloadduct, releasing the intact Fua-peptides into the supernatant.

-

LC-HRMS Analysis: Inject the supernatant onto a C18 column coupled to an Orbitrap mass spectrometer. Acquire data in Data-Dependent Acquisition (DDA) mode. The resulting spectra will yield highly enriched signals for Fua-containing cyclopeptides.

Fig 2: Diels-Alder catch-and-release workflow for MS-guided discovery of furan-peptides.

Workflow 2: Furan-Based Surfaceome Biotinylation & Cross-Linking

Profiling the cellular surfaceome is notoriously difficult due to the low abundance and high hydrophobicity of membrane proteins. Furan-biotin probes solve this by covalently tagging surface proteins upon controlled oxidation[2].

Protocol B: Oxidation-Triggered Cross-Linking and MS Mapping

Causality: Furan-biotin is added to live cells. Because furan is unreactive, it diffuses freely without off-target binding. Upon addition of N-bromosuccinimide (NBS), furan oxidizes to a keto-enal, rapidly cross-linking to surface-exposed Lys/Cys residues. NeutrAvidin enrichment isolates these tagged proteins, and on-bead digestion circumvents the insolubility of membrane proteins[2].

-

Cell Labeling & Activation:

-

Wash live cells (e.g., MCF-7) with cold PBS.

-

Incubate cells with 500 µM Furan-Biotin probe (e.g., FB1) and 1 mM NBS for 15 minutes at 4°C. Note: The low temperature prevents endocytosis, ensuring only the surfaceome is labeled.

-

Quench the oxidation reaction by adding 10 mM L-methionine or ascorbic acid.

-

-

Lysis and Solubilization:

-

Lyse cells using a harsh buffer (e.g., 1% SDS, 8 M urea) to fully solubilize membrane proteins. Sonicate to shear DNA.

-

-

Affinity Enrichment:

-

Incubate the lysate with NeutrAvidin agarose beads for 2 hours.

-

Wash beads extensively with 1% SDS, 8 M urea, and finally 50 mM ammonium bicarbonate to remove all non-covalently bound intracellular proteins.

-

-

On-Bead Digestion:

-

Reduce disulfide bonds with 10 mM DTT (45 min, 56°C) and alkylate with 20 mM iodoacetamide (30 min, dark).

-

Add sequencing-grade Trypsin directly to the beads (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

LC-MS/MS Acquisition:

-

Elute the digested peptides and desalt using C18 StageTips.

-

Analyze via LC-MS/MS using an Orbitrap Fusion Lumos.

-

MS Parameters: MS1 resolution at 60,000 (m/z 400–700); MS2 HCD fragmentation at 34% Normalized Collision Energy (NCE)[2].

-

-

Bioinformatic Search:

Conclusion

The mass spectrometry of furan-containing amino acids requires a nuanced understanding of furan chemistry. Whether hunting for rare antiproliferative cyclopeptides using Diels-Alder catch-and-release, or mapping the cellular surfaceome via NBS-triggered keto-enal cross-linking, the furan moiety offers unparalleled chemoselectivity. By adhering to the precise LC-MS/MS protocols and mass-shift calculations detailed in this guide, analytical chemists can unlock the full potential of furan-functionalized peptides in both natural product discovery and structural biology.

References

-

5, db-thueringen.de. 2.2, PMC (nih.gov). 3.4, ResearchGate. 4.1, PubMed (nih.gov).

-

6, PMC (nih.gov).

Sources

- 1. A Catch-Release Strategy for the Genomics-Driven Discovery of Antiproliferative Furan-Functionalized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling the Cellular Surfaceome by Furan-Based Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. db-thueringen.de [db-thueringen.de]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

chiral synthesis of 2-amino-3-(furan-2-yl)propanoic acid derivatives

An In-Depth Technical Guide to the Chiral Synthesis of 2-Amino-3-(furan-2-yl)propanoic Acid Derivatives

Introduction

Non-proteinogenic amino acids are crucial building blocks in modern drug discovery and development, offering novel scaffolds to enhance peptide stability, receptor affinity, and pharmacological profiles. Among these, 2-amino-3-(furan-2-yl)propanoic acid, a furan-containing derivative of alanine, and its analogues have garnered significant attention.[1] These compounds serve as valuable intermediates for bioactive molecules and as unique components in peptide synthesis, where the furan moiety can introduce specific conformational constraints or engage in unique binding interactions.[2][3]

The primary challenge in synthesizing these molecules lies in the precise control of the stereochemistry at the α-carbon. The biological activity of chiral molecules is often enantiomer-dependent, making the development of efficient, stereoselective synthetic routes a critical objective for researchers in medicinal chemistry and process development.[4]

This technical guide provides a Senior Application Scientist's perspective on the principal strategies for the . We will move beyond simple procedural lists to explore the underlying causality of experimental choices, focusing on four field-proven methodologies: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, Chiral Pool Synthesis, and modern Enantioconvergent Catalysis. Each section presents the core principles, detailed protocols, and critical insights to ensure reproducibility and scalability.

Asymmetric Hydrogenation of Prochiral Dehydroamino Acid Precursors

This strategy represents one of the most direct and atom-economical approaches to enantiomerically pure α-amino acids. The core principle involves the hydrogenation of a prochiral α,β-unsaturated amino acid precursor using a chiral transition metal catalyst, which orchestrates the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenter.

Guiding Principle & Causality

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium or ruthenium).[5] Chiral phosphine ligands, such as those used in the synthesis of furylalanine derivatives, form a C₂-symmetric chiral environment around the metal.[1] The substrate, the dehydroamino acid, coordinates to the metal complex in a bidentate fashion through the amide carbonyl oxygen and the double bond. This rigid coordination geometry, dictated by the steric and electronic properties of the ligand, forces the substrate to adopt a specific orientation, exposing one prochiral face to catalytic hydrogenation while shielding the other. This directed attack results in the formation of one enantiomer in high excess.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established methods for the synthesis of furylalanine derivatives.[1]

-

Precursor Synthesis: The (Z)-2-acetamido-3-(furan-2-yl)acrylic acid precursor is synthesized via the Erlenmeyer-Plöchl reaction, condensing 2-furfuraldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate.

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), the rhodium precursor [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (e.g., a suitable amino-phosphine-phosphinite ligand, 1.1 mol%) are dissolved in a degassed solvent such as methanol or THF. The solution is stirred for 20-30 minutes to allow for the formation of the active catalyst complex.

-

Hydrogenation Reaction: The dehydroamino acid precursor (1 equivalent) is dissolved in the reaction solvent in a separate hydrogenation vessel. The pre-formed catalyst solution is then transferred via cannula.

-

Execution: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 bar). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-24 hours).

-

Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then analyzed by chiral HPLC or GC to determine the enantiomeric excess (ee). The N-acetyl protecting group can be removed by acidic hydrolysis (e.g., 6M HCl, reflux) to yield the final amino acid.

Workflow and Data

Caption: Asymmetric Hydrogenation Workflow.

| Catalyst System | Substrate/Catalyst Ratio | Enantiomeric Excess (ee) | Reference |

| Rhodium / Amino-phosphine-phosphinite | up to 2000:1 | 70-90% | [1] |

Enzymatic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a robust and highly selective method that leverages the stereospecificity of enzymes to separate enantiomers. The process begins with a racemic mixture (a 50:50 mixture of both enantiomers) of a suitable derivative. An enzyme then selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This creates two distinct chemical species that can be easily separated.

Guiding Principle & Causality

The efficacy of this technique is rooted in the chiral active site of the enzyme. For instance, L-amino acid transaminases possess a highly structured binding pocket that preferentially accommodates the L-enantiomer of an amino acid, facilitating its transamination.[6] Similarly, proteases like papain or acylases will only hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acetyl amino acid.[7] The D-enantiomer does not fit correctly into the active site and therefore remains unreacted. This difference in reaction rates allows for the effective separation of the enantiomers, with a theoretical maximum yield of 50% for the unreacted enantiomer.

Experimental Protocol: Transaminase-Based Resolution

This protocol is based on methods for resolving heterocyclic alanine derivatives.[6]

-

Racemate Synthesis: Prepare racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid via standard methods, followed by acidic deprotection to yield the racemic amino acid.

-

Enzymatic Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the racemic amino acid (e.g., 10 mM). Add a suitable amino group acceptor (e.g., α-ketoglutarate) and the co-factor pyridoxal 5'-phosphate (PLP).

-

Initiation: Add the enzyme, E. coli aromatic L-amino acid transaminase, to the solution. The reaction is maintained at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

-

Monitoring and Termination: The reaction progress is monitored by HPLC, observing the depletion of the L-enantiomer and the formation of the D-enantiomer. The reaction is terminated (e.g., by pH change or heat) when the desired conversion is reached (typically close to 50%).

-

Separation and Isolation: The remaining D-amino acid can be separated from the keto-acid product and the enzyme by ion-exchange chromatography. The D-enantiomer is isolated with high enantiomeric purity.

Workflow and Data

Caption: Enzymatic Kinetic Resolution Workflow.

| Enzyme | Substrate | Conversion Yield | Enantiomeric Excess (ee) of D-isomer | Reference |

| E. coli Aromatic L-amino acid transaminase | Racemic Imidazolylalanine | 48% | 95% | [6] |

| E. coli Aromatic L-amino acid transaminase | Racemic Pyrazolylalanine | 46% | 85% | [6] |

(Note: Data for analogous heterocyclic alanines are presented to illustrate typical performance.)

Chiral Pool Synthesis: A Chiron-Based Approach

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[4] Naturally occurring α-amino acids like L-serine or L-aspartic acid are ideal "chirons" because they already contain the required α-amino acid stereocenter.[8][9] The synthetic challenge is then transformed into the chemical modification of the side chain to construct the desired furan moiety while preserving the initial stereochemistry.

Guiding Principle & Causality

This strategy's integrity relies on performing a sequence of reactions that do not compromise the stereochemical purity of the α-carbon. Key steps often involve the activation of the side-chain functional group (e.g., converting the hydroxyl of serine into a good leaving group like a tosylate or mesylate) followed by a nucleophilic substitution (S_N2) reaction. The S_N2 mechanism proceeds with a predictable inversion of configuration. To retain the original stereochemistry, a double-inversion sequence might be necessary. Alternatively, reactions that build the side chain without directly involving the chiral center, such as Wittig reactions or cross-coupling on a derivative of aspartic acid, are employed. Careful selection of protecting groups for the amine (e.g., Boc, Cbz) and carboxylic acid (e.g., methyl or benzyl ester) is critical to prevent side reactions and racemization.

Hypothetical Protocol from L-Serine

-

Protection: Protect both the amino and carboxyl groups of L-serine. For example, react L-serine with Boc-anhydride to get N-Boc-L-serine, followed by esterification (e.g., using methyl iodide and K₂CO₃) to yield N-Boc-L-serine methyl ester.

-

Side-Chain Activation: Activate the primary hydroxyl group of the serine side chain by converting it to a tosylate using tosyl chloride and a base like pyridine.

-

Side-Chain Elongation (Example Path): The tosylate can be displaced by a suitable nucleophile. A more versatile approach involves oxidation (e.g., Swern or Dess-Martin oxidation) of the alcohol to an aldehyde.

-

Furan Moiety Introduction: The resulting aldehyde can undergo a Wittig reaction with a furan-2-yl-methylidenephosphorane to introduce the furan ring and extend the carbon chain.

-

Reduction & Deprotection: The double bond introduced by the Wittig reaction is then reduced (e.g., by catalytic hydrogenation, which will not affect the furan ring under appropriate conditions). Finally, the Boc and methyl ester protecting groups are removed by acid hydrolysis (e.g., TFA or HCl) to yield the target L-2-amino-3-(furan-2-yl)propanoic acid.

Conceptual Workflow

Caption: Chiral Pool Synthesis Conceptual Flow.

Modern Asymmetric Catalysis: Enantioconvergent Cross-Coupling

This cutting-edge strategy represents a paradigm shift from classical resolution. Instead of discarding one enantiomer, an enantioconvergent reaction transforms a racemic starting material entirely into a single enantiomeric product. This is achieved using a chiral catalyst that preferentially reacts with one enantiomer of the racemic substrate while also enabling the racemization of the unreacted enantiomer, allowing it to be channeled into the same product pathway.

Guiding Principle & Causality

The nickel-catalyzed enantioconvergent coupling of racemic α-haloglycine derivatives with organozinc reagents is a powerful example of this principle.[10] A chiral nickel/pybox catalyst system is employed. The proposed mechanism involves the oxidative addition of the nickel(0) catalyst to the C-X bond of both enantiomers of the α-haloglycine, forming alkylnickel(II) intermediates. These intermediates are believed to be configurationally unstable, allowing for epimerization. The chiral ligand then controls the subsequent reductive elimination step, favoring the formation of one enantiomer of the product. The unreacted alkylnickel(II) intermediate can epimerize, re-entering the catalytic cycle. This dynamic kinetic resolution allows for theoretical yields approaching 100% with high enantioselectivity.

Experimental Protocol: Ni-Catalyzed Enantioconvergent Coupling

This protocol is adapted from the general method developed by Fu and coworkers.[10]

-

Substrate Preparation: Synthesize the racemic N-protected-α-bromoglycine ester. Prepare the 2-furylzinc reagent by reacting 2-bromofuran with an organolithium reagent followed by transmetalation with ZnCl₂.

-

Reaction Setup: In a glovebox, add the nickel precursor (e.g., NiCl₂·glyme, 5 mol%) and the chiral ligand (e.g., a pybox derivative, 7.5 mol%) to a vial. Add a suitable solvent (e.g., THF).

-

Execution: To the catalyst mixture, add the racemic α-bromoglycine derivative (1 equivalent) followed by the 2-furylzinc reagent solution (1.5-2 equivalents).

-

Reaction: Seal the vial and stir at room temperature for the prescribed time (e.g., 24-48 hours).

-

Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC. Subsequent deprotection yields the final product.

Catalytic Cycle and Data

Caption: Enantioconvergent Ni-Catalysis Cycle.

| Coupling Partner 1 (Racemic) | Coupling Partner 2 | Yield | Enantiomeric Excess (ee) | Reference |

| Racemic α-halo amino acid deriv. | Alkylzinc reagents | up to 84% | up to 97% | [10] |

(Note: Data represents the general scope of the methodology.)

Conclusion

The chiral synthesis of 2-amino-3-(furan-2-yl)propanoic acid and its derivatives can be approached through several robust strategies, each with distinct advantages.

-

Asymmetric Hydrogenation is highly efficient and atom-economical, making it suitable for large-scale synthesis, provided an effective catalyst is identified.

-

Enzymatic Resolution offers unparalleled selectivity and operates under mild, environmentally friendly conditions, though it is limited by a 50% theoretical yield for the desired enantiomer.

-

Chiral Pool Synthesis is a reliable method that leverages nature's stereochemical precision, but can involve multi-step sequences and requires careful protecting group strategies.

-

Enantioconvergent Catalysis represents the forefront of asymmetric synthesis, offering the potential for near-quantitative yields from inexpensive racemic starting materials and demonstrating broad functional group tolerance.

The optimal strategy depends on the specific project goals, including scale, cost, available starting materials, and the desired enantiomer. For drug development professionals and researchers, a thorough understanding of these diverse methodologies is essential for selecting and implementing the most effective synthetic route to these valuable non-proteinogenic amino acids.

References

-

Shin, H. J., Kim, M. J., & Kim, J. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 88(4), 529-535. [Link]

-

Arvanitis, E., Ernst, H., LudwigéD'Souza, A. A., Robinson, A. J., & Wyatt, P. B. (1998). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (4), 521-528. [Link]

-

Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18), 1390-1408. [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

-

Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. In Chiral Pool Synthesis. [Link]

-

Alker, A., et al. (1990). High yield synthesis of heterocyclic β-substituted alanine derivatives. Tetrahedron Letters, 31(15), 2109-2112. [Link]

-

Asymmetric Synthesis. (n.d.). Course material. [Link]

-

Krause, H. W., Wilcke, F. W., Kreuzfeld, H. J., & Döbler, C. (1992). Unusual amino acids. I: Asymmetric synthesis of furylalanine derivatives. Chirality, 4(2), 110-115. [Link]

- O'Donnell, M. J. (Ed.). (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In ACS Symposium Series. American Chemical Society.

-

Lee, E. S., & Lim, D. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]

-

Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 896-914. [Link]

-

Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Yang, Z. P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]

-

Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. ResearchGate. [Link]

-

Singh, M. S., & Singh, S. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 12(23), 3746-3763. [Link]

-

Vasilieva, E. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-460. [Link]

Sources

- 1. Unusual amino acids. I: Asymmetric synthesis of furylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. renyi.hu [renyi.hu]

- 6. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acid chirons: a tool for asymmetric synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Furan-Based Compounds

Abstract

The furan nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of pharmacologically active agents.[1][2] This guide offers an in-depth exploration of the discovery and synthesis of novel furan-based compounds, tailored for researchers, scientists, and professionals in drug development. We will navigate through the strategic considerations of incorporating the furan scaffold, delve into the mechanistic intricacies of both classical and modern synthetic methodologies, and provide actionable, field-proven protocols. By grounding our discussion in the principles of causality and self-validating experimental design, this document aims to empower researchers to not only synthesize novel furan derivatives but to do so with a profound understanding of the underlying chemical principles that govern success.

The Furan Scaffold: A Privileged Motif in Drug Discovery

The enduring appeal of the furan ring in medicinal chemistry is not accidental; it is a direct consequence of its unique electronic and structural properties.[3] As a bioisostere for the phenyl group, the furan moiety can modulate a compound's steric and electronic profile, which in turn can enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[1] This strategic substitution is a powerful tool in lead optimization. Furthermore, the electron-rich nature of the furan ring allows for a diverse range of chemical interactions with biological targets, including hydrogen bonding and π–π stacking, which are fundamental to achieving high binding affinity and selectivity.[1][3]

The therapeutic landscape of furan-containing compounds is remarkably broad, encompassing a wide array of biological activities. These include potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][4] This wide spectrum of activity underscores the furan scaffold's ability to be tailored to interact with a diverse set of biological targets, from enzymes and receptors to signaling pathways.[2] The inherent versatility of the furan nucleus makes it a highly attractive starting point for the design and development of novel therapeutic agents.[5]

Core Synthetic Strategies: From Classical Canons to Modern Marvels

The construction of the furan ring is a mature field of organic synthesis, yet one that continues to evolve with the advent of new catalytic systems and reaction conditions. A thorough understanding of the available synthetic methodologies is paramount for any researcher venturing into this area.

The Paal-Knorr Furan Synthesis: A Timeless Workhorse

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and reliable methods for the preparation of substituted furans from 1,4-dicarbonyl compounds.[6][7][8] The reaction is typically catalyzed by acid and proceeds through an intramolecular cyclization and subsequent dehydration.[9]

Causality Behind Experimental Choices: The choice of acid catalyst is critical and depends on the substrate's sensitivity. Protic acids like sulfuric acid or hydrochloric acid are effective but can be too harsh for molecules with acid-labile functional groups.[7] In such cases, Lewis acids such as zinc bromide or milder dehydrating agents like phosphorus pentoxide offer a more controlled reaction environment.[6][9] The reaction temperature and time are also key parameters to optimize for maximizing yield and minimizing side reactions.

Self-Validating System: A successful Paal-Knorr synthesis is characterized by the clean conversion of the 1,4-dicarbonyl starting material to the corresponding furan. The disappearance of the carbonyl signals and the appearance of characteristic aromatic furan protons in the 1H NMR spectrum, along with a confirmatory mass spectrum, provide a self-validating system for the reaction's completion.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction [10]

-

Materials:

-

2,5-Hexanedione

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,5-hexanedione (10.0 g, 87.6 mmol).

-

Slowly and with caution, add concentrated sulfuric acid (2.0 mL) to the flask while stirring. An exothermic reaction will occur.

-

Once the initial reaction subsides, fit the flask with a reflux condenser and heat the mixture to 100°C using a heating mantle.

-

Maintain the reaction at this temperature for 30 minutes, during which the solution should darken.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a separatory funnel containing 50 mL of cold deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid, followed by a final wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-dimethylfuran.

-

Purify the product by distillation to obtain pure 2,5-dimethylfuran.

-

Diagram: Paal-Knorr Furan Synthesis Mechanism

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. ijabbr.com [ijabbr.com]

- 4. benthamscience.com [benthamscience.com]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

The Ascendant Utility of Furan-Containing Unnatural Amino Acids: A Technical Whitepaper on Covalent Biology

Executive Summary

The mapping of transient and weak protein-protein interactions (PPIs) within their native cellular environment remains a formidable challenge in structural biology and drug discovery. Traditional photo-crosslinkers (e.g., diazirines, benzophenones) often suffer from high background reactivity, UV-induced phototoxicity, and poor tissue penetration. Furan-containing unnatural amino acids (UAAs) have emerged as a highly specific, triggerable alternative. Operating as "caged electrophiles," furan moieties remain completely inert until activated by specific oxidative triggers, whereupon they selectively form covalent bonds with proximal nucleophilic residues.

This technical guide synthesizes the mechanistic principles, genetic encoding strategies, and self-validating experimental protocols for deploying furan-based UAAs in advanced biological research.

Mechanistic Foundation: The Furan Oxidation Trigger

The core causality behind selecting furan over traditional crosslinkers lies in its conditional reactivity. In its native state, the furan ring is a stable, aromatic heterocycle that does not perturb the native folding of peptides or proteins. However, upon exposure to reactive oxygen species (ROS), singlet oxygen (generated via red light and a photosensitizer), or chemical oxidants like N-bromosuccinimide (NBS), the furan ring undergoes a rapid oxidative ring-opening [1].

This oxidation converts the inert furan into a highly reactive 4-oxo-enal (a cis-butene-1,4-dial derivative). Because this oxo-enal is a soft electrophile, it does not react indiscriminately with ambient water. Instead, it requires the high local effective concentration provided by spatial proximity to a target protein to undergo nucleophilic attack. This proximity-driven mechanism ensures that cross-linking only occurs between genuinely interacting partners, targeting the side chains of Lysine (Schiff base/pyrrole formation), Cysteine (Michael addition), or Tyrosine [3].

Fig 1: Mechanistic pathway of furan oxidation and subsequent proximity-driven covalent cross-linking.

Genetic Encoding: Expanding the Cellular Toolkit

To utilize furan UAAs for in vivo PPI mapping, the UAA must be site-specifically incorporated into the protein of interest. This is achieved through amber suppression technology.

Pioneering work by Summerer and colleagues demonstrated the genetic encoding of a furan-based amino acid in human cells [2]. The causality behind their success lies in the use of a polyspecific pyrrolysyl-tRNA-synthetase (PylRS) mutant. The engineered PylRS features an expanded binding pocket capable of accommodating the bulky furan ring, efficiently charging it onto an orthogonal tRNA recognizing the amber stop codon (UAG).

The strategic choice to use furan here is heavily influenced by activation depth: unlike UV-activated crosslinkers, furan can be activated by red light (in the presence of a photosensitizer like Methylene Blue), which penetrates biological tissues significantly deeper and avoids UV-induced cellular damage [2]. Furthermore, in certain microenvironments, furan can be activated endogenously by ROS produced by NADPH oxidase (NOX) enzymes, allowing for zero-toxicity, spontaneous cross-linking of receptor-ligand complexes [5].

Fig 2: Workflow for the genetic encoding and activation of furan-containing UAAs in living cells.

Data Synthesis: Target Scope and Applications

The modular nature of furan cross-linking has been validated across diverse biological systems, from nucleic acids to complex membrane receptors. Table 1 summarizes the quantitative and qualitative parameters of key furan-mediated cross-linking systems.

Table 1: Comparative Analysis of Furan-Based Cross-linking Systems

| Interacting System | Furan Carrier Type | Target Nucleophile | Activation Trigger | Validation Metric / Yield | Reference |

| DNA/RNA Duplexes | Acyclic furan nucleoside | Exocyclic amines (A, C) | NBS or Singlet Oxygen | High isolated yield; stable for months | [1] |

| Kisspeptin-10 / GPR54 | Furan-modified peptide | Lysine | Endogenous ROS (NOX) | Spontaneous in situ shift on Western Blot | [5] |

| Thymosin β4 / Actin | Furan-modified protein | Lysine | ROS / Light + Photosensitizer | Covalent complex via MS/MS mapping | [4] |

| Coiled-Coil Dimers | Furan-modified peptide | Cys, Tyr, Lys | Singlet Oxygen | >80% cross-link efficiency (HPLC) | [3] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems , meaning each critical phase contains a built-in checkpoint to verify success before proceeding.

Protocol A: Site-Specific Incorporation of Furan UAA in Mammalian Cells

Objective: Genetically encode a furan UAA into a bait protein using amber suppression.

-

Plasmid Preparation: Co-transfect HEK293T cells with a plasmid encoding the orthogonal PylRS/tRNA pair and a plasmid encoding the bait protein with an engineered TAG mutation at the interaction interface.

-

Causality: The TAG codon hijacks the translation machinery, forcing the insertion of the UAA precisely where the PPI is hypothesized to occur.

-

-

UAA Supplementation: Supplement the culture media with 1–2 mM of the synthesized furan UAA immediately post-transfection.

-

Self-Validation Checkpoint (Reporter Assay): Include a parallel control well transfected with a GFP-TAG reporter construct. Validation: Observe the cells under a fluorescence microscope at 24h. Fluorescence only in the presence of the furan UAA confirms that the UAA is cell-permeable, non-toxic, and successfully recognized by the PylRS/tRNA pair.

-

Harvesting: Wash cells with PBS to remove unincorporated UAA and lyse using a non-denaturing buffer to preserve native protein interactions.

Protocol B: Triggered Cross-linking and Complex Validation

Objective: Activate the furan moiety to covalently trap the interacting prey protein.

-

Complex Formation: Allow the UAA-containing bait protein to interact with its putative prey protein (either in vitro or in live cells).

-

Oxidative Activation:

-

For Light Activation: Add 1 µM Rose Bengal (photosensitizer) to the sample. Irradiate with a 540 nm LED (green/red spectrum) for 10–15 minutes on ice.

-

Causality: The photosensitizer absorbs the light and transfers energy to ambient oxygen, creating singlet oxygen. This specifically oxidizes the furan without generating the broad radical damage associated with UV irradiation.

-

-

Quenching: Stop the reaction by removing the light source and adding a reducing agent (e.g., 10 mM DTT) if necessary to neutralize residual oxidants.

-

Self-Validation Checkpoint (Gel Shift Assay): Resolve the samples on an SDS-PAGE gel and perform a Western Blot probing for the bait protein. Validation: A successful cross-link is confirmed by the appearance of a distinct, higher-molecular-weight band corresponding exactly to the combined mass of the bait and prey proteins. The absence of a smear indicates the high specificity of the furan-oxo-enal intermediate.

Green Synthesis: Biocatalytic Generation of Furan UAAs

Historically, the synthesis of heavily modified UAAs has been a bottleneck due to complex, low-yield organic synthesis routes. However, recent advancements in chemobiocatalysis have enabled the green synthesis of furan amino acids directly from renewable biomass.

A breakthrough methodology utilizes a one-pot, two-step cascade starting from 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical [6].

-

Oxidation: A laccase-TEMPO system oxidizes HMF into 5-formyl-2-furancarboxylic acid (FFCA).

-

Transamination: A recombinant E. coli strain expressing an

-transaminase converts FFCA into 5-aminomethyl-2-furancarboxylic acid (AMFC) using cheap ammonium formate as an amine donor.

This biocatalytic route achieves an 81% yield, providing a scalable, environmentally sustainable pipeline for generating furan-containing amino acid precursors for downstream structural biology applications [6].

References

- Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physiological Conditions. TCI Chemicals.

- Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells. PubMed.

- Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Frontiers.

- Furan warheads for covalent trapping of weak protein-protein interactions: cross-linking of thymosin β4 to actin.

- Cross-Linking Furan-Modified Kisspeptin-10 to the KISS Receptor. PubMed.

- One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate

Executive Summary

Methyl (2S)-2-amino-3-(furan-2-yl)propanoate (CAS: 146725-85-1), commonly referred to as L-2-furylalanine methyl ester, is a highly valuable non-canonical amino acid (ncAA) building block[1]. In modern drug development, incorporating heteroaromatic side chains into peptide scaffolds is a proven strategy to enhance binding affinity, modulate pharmacokinetics, and explore novel chemical space[2]. The furan moiety acts as an electron-rich bioisostere for phenyl or imidazole rings, offering unique hydrogen-bonding capabilities and π-π stacking interactions within target binding pockets[3]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows for its integration into peptidomimetic drug discovery.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate is critical for predicting its behavior in organic synthesis and biological systems.

| Property | Value |

| Chemical Name | Methyl (2S)-2-amino-3-(furan-2-yl)propanoate |

| CAS Number | 146725-85-1 |

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to off-white powder/solid |

| Predicted Boiling Point | ~240–250 °C |

| Predicted Density | ~1.1–1.2 g/cm³ |

| LogP (Predicted) | ~0.8–1.2 |

Mechanistic Insights & Reactivity (Causality)

As an application scientist, it is imperative to understand why this specific esterified derivative is chosen over the free amino acid.

The Role of the Methyl Ester: Free L-2-furylalanine exists as a zwitterion, severely limiting its solubility in standard organic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Esterification masks the C-terminal carboxylic acid, rendering the molecule highly soluble and preventing unwanted oligomerization or side reactions during N-terminal derivatization[4]. Furthermore, the methyl ester acts as a transient protecting group that is stable under the mildly basic conditions used for N-protection but can be selectively cleaved later.

Electronic Nature of the Furan Ring: The furan-2-yl side chain is an electron-rich heteroaromatic system. The oxygen atom serves as a weak hydrogen bond acceptor, while the π-system engages in robust π-π stacking with aromatic target residues (e.g., Phenylalanine, Tyrosine)[3]. However, this electron-rich nature makes the furan ring susceptible to oxidative degradation (e.g., by Cytochrome P450 enzymes) or electrophilic aromatic substitution[3]. Consequently, synthetic workflows must avoid prolonged exposure to strong oxidizing agents or highly acidic conditions, which can induce ring-opening or polymerization.

Pharmacophore interactions and metabolic liabilities of the furan-2-yl moiety.

Experimental Workflows & Protocols

The following protocols describe the transformation of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate into an active building block for Solid Phase Peptide Synthesis (SPPS). Every protocol is designed as a self-validating system to ensure high fidelity at each step.

Protocol 1: N-Terminal Fmoc Protection

Objective: Synthesize Fmoc-L-2-furylalanine methyl ester. Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group provides orthogonal protection that is stable to the acidic conditions of SPPS cleavage but easily removed by secondary amines (e.g., piperidine)[5].

-

Solvation: Dissolve 10 mmol of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate in 50 mL of a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO3[6].

-

Temperature Control: Cool the biphasic mixture to 0 °C using an ice bath. Rationale: Controlling the exotherm prevents the degradation of the sensitive furan ring and minimizes the hydrolysis of Fmoc-Cl.

-

Reagent Addition: Add 11 mmol of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) dropwise over 15 minutes.

-

Reaction: Stir the mixture for 2-4 hours, allowing it to gradually warm to room temperature.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 7:3). Stain the TLC plate with ninhydrin and heat. The primary amine starting material will stain a deep purple/red. The reaction is complete when this ninhydrin-positive spot completely disappears, indicating full conversion to the carbamate.

-

Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the protected intermediate[4].

Protocol 2: C-Terminal Saponification

Objective: Hydrolyze the methyl ester to yield Fmoc-L-2-furylalanine (CAS: 159611-02-6)[7], ready for SPPS[5].

-

Solvation: Dissolve the crude Fmoc-protected ester in 40 mL of a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Hydrolysis: Add 1.2 equivalents of Lithium Hydroxide (LiOH) monohydrate at 0 °C[6]. Causality: LiOH is specifically chosen over NaOH or KOH because it is a milder base, minimizing the risk of premature Fmoc cleavage while effectively hydrolyzing the methyl ester.

-

Reaction: Stir for 1-2 hours at 0 °C.

-

Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The product peak must demonstrate a mass shift corresponding to the exact loss of the methyl group (M-14). The absence of the starting mass confirms complete saponification.

-

Precipitation: Carefully acidify the mixture to pH 2-3 using 1M HCl. The free acid will precipitate out of the solution.

-

Isolation: Extract with DCM, dry over MgSO4, and evaporate to yield pure Fmoc-L-2-furylalanine[4].

Synthetic workflow from methyl ester to peptidomimetic drug candidate.

References

- ChemicalBook: FMOC-L-2-FURYLALANINE | 159611-02-6

- Sigma-Aldrich / Supplier Data: MEthyl (2s)-2-amino-3-(furan-2-yl)

- Ambeed: 28920-43-6 | Fmoc-Chloride | Protective Groups

- Ambeed: 159611-02-6 | Fmoc-3-(2-Furyl)-Ala-OH | Carboxylic Acids

- NIH / PMC: Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applic

- NIH / PMC: Biocompatible strategies for peptide macrocyclis

- ACS Publications: Noncanonical Amino Acids in Bioc

Sources

- 1. MEthyl (2s)-2-amino-3-(furan-2-yl)propanoate | 146725-85-1 [sigmaaldrich.cn]

- 2. Biocompatible strategies for peptide macrocyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 159611-02-6 | Fmoc-3-(2-Furyl)-Ala-OH | Carboxylic Acids | Ambeed.com [ambeed.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 28920-43-6 | Fmoc-Chloride | Protective Groups | Ambeed.com [ambeed.com]

- 7. FMOC-L-2-FURYLALANINE | 159611-02-6 [chemicalbook.com]

safety and handling of (R)-2-Amino-3-(furan-2-yl)propanoic acid

Title: Safety, Handling, and Experimental Integration of (R)-2-Amino-3-(furan-2-yl)propanoic Acid in Advanced Peptide Synthesis

Executive Summary

In the rapidly evolving landscape of peptide engineering, the incorporation of unnatural amino acids is a critical strategy for enhancing proteolytic stability and introducing bio-orthogonal conjugation sites. (R)-2-Amino-3-(furan-2-yl)propanoic acid (also known as D-3-(2-furyl)alanine, CAS: 110772-46-8) is a highly specialized D-amino acid derivative[1]. By introducing an electron-rich furan moiety into the peptide backbone, researchers can unlock advanced downstream modifications, most notably site-specific Diels-Alder cycloadditions with maleimide-functionalized payloads.

However, the very electronic properties that make the furan ring synthetically valuable also render it susceptible to oxidative degradation and electrophilic attack. Furthermore, the compound possesses a specific hazard profile that demands rigorous handling protocols[1]. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental integration of (R)-2-Amino-3-(furan-2-yl)propanoic acid, ensuring both operator safety and the preservation of enantiomeric and structural integrity during Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & Mechanistic Hazard Profile

To design a safe experimental workflow, one must first understand the intrinsic properties of the material. The off-white to light brown solid is biologically active, and its fine particulate nature presents specific exposure risks[2].

Table 1: Physicochemical Specifications

| Property | Value |

| Product Name | (R)-2-Amino-3-(furan-2-yl)propanoic acid |

| CAS Number | 110772-46-8 |

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| Appearance | Off-white to light brown solid |

| Purity | ≥97.0% |

According to the Globally Harmonized System (GHS), this compound presents several acute hazards[1]. The causality behind these hazards is rooted in its chemical structure: the amino acid backbone facilitates biological interaction, while the furan ring can act as a localized irritant to mucous membranes.

Table 2: GHS Hazard Classifications & Mitigation Strategies

| Hazard Code | Description | Mechanistic Cause | Mitigation Strategy |

| H302 | Harmful if swallowed | Unnatural amino acid bio-interaction | Strictly prohibit food/drink; mandate post-handling washing[1]. |

| H315 | Causes skin irritation | Mild corrosivity of the functional groups | Mandate nitrile gloves and lab coats[3]. |

| H319 | Causes serious eye irritation | Reactivity with ocular mucous membranes | Mandate tight-fitting safety goggles[3]. |

| H335 | May cause respiratory irritation | Aerosolization of fine powder particulates | Handle exclusively inside a certified fume hood[1]. |

Storage & Stability Logistics

The structural integrity of (R)-2-Amino-3-(furan-2-yl)propanoic acid is highly dependent on environmental conditions. The furan ring is an electron-rich diene, making it kinetically vulnerable to singlet oxygen, trace peroxides, and thermal degradation.

-

Powder Storage (-20°C): The lyophilized powder must be stored at -20°C[2]. Causality: Deep freezing suppresses the thermal oxidation of the furan ring and prevents moisture-induced degradation, ensuring a shelf life of up to 3 years[2].

-

Solvent Storage (-80°C): If the compound is dissolved in solvents like DMF or DMSO to create stock solutions, it must be stored at -80°C and utilized within 6 months[2]. Causality: Solvents often harbor dissolved oxygen or trace peroxides that accelerate the oxidative cleavage of the furan moiety. Ultra-low temperatures are required to arrest these kinetic liabilities.

Safety Protocols & Spill Response (A Self-Validating System)

A self-validating safety system ensures that every hazard has a corresponding, verifiable countermeasure. Operator exposure typically occurs during the weighing phase when the powder is transferred from the storage vial.

Step-by-Step Handling & Spill Protocol

-

Preparation: Verify that the fume hood is operational with the sash at the correct height to ensure negative pressure[1].

-

PPE Verification: Don standard nitrile gloves, a fastened lab coat, and safety goggles[3].

-

Weighing: Use an enclosed analytical balance inside the fume hood to prevent ambient air currents from aerosolizing the powder.

-

Spill Response (The "Wet Wipe" Rule): If a spill occurs, do not dry sweep . Causality: Dry sweeping aerosolizes the off-white powder, directly triggering the H335 respiratory irritation hazard[1]. Instead, gently cover the spill with damp absorbent pads (wetted with water or ethanol) to suppress dust, wipe the area, and dispose of the materials in a sealed hazardous waste container[4].

Decision tree for the safe handling and spill response of (R)-2-Amino-3-(furan-2-yl)propanoic acid.

Experimental Workflow: Integration into SPPS

Coupling a D-amino acid with an electron-rich side chain requires precise chemical choreography. The following protocol outlines the integration of (R)-2-Amino-3-(furan-2-yl)propanoic acid into a standard Fmoc-SPPS workflow.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

-

Swelling: Suspend the peptide resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the polymer's surface area.

-

Fmoc Removal: Treat the resin with 20% piperidine in DMF for 15 minutes. Repeat once. Wash thoroughly with DMF (3x) to remove all traces of the base.

Phase 2: Activation & Coupling (The Critical Step) 3. Activation: In a separate vial, dissolve 3-4 equivalents of (R)-2-Amino-3-(furan-2-yl)propanoic acid and in DMF. Add 6-8 equivalents of N,N-Diisopropylethylamine (DIPEA).

- Causality: HATU is selected over weaker activators (like HBTU or DIC) because it rapidly forms the highly reactive OAt ester. This speed minimizes the lifespan of the activated intermediate, drastically reducing the probability of oxazolone formation—the primary mechanistic pathway for the racemization (epimerization) of the sensitive D-stereocenter.

- Coupling: Transfer the activated mixture to the resin. Agitate for strictly 1-2 hours.

- Causality: Prolonged coupling times increase the risk of epimerization. A self-validating system requires a Kaiser test at exactly 1 hour to confirm coupling completion before proceeding.

Phase 3: Cleavage & Scavenging 5. Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H2O.

Causality: TIPS is absolutely mandatory. During TFA-mediated cleavage, protecting groups (like t-Butyl or Trityl) form highly reactive carbocations. The electron-rich furan ring is exceptionally vulnerable to electrophilic aromatic substitution by these species. TIPS acts as a bulky carbocation scavenger, neutralizing the electrophiles before they can alkylate and destroy the furan moiety.

Optimized SPPS coupling cycle for integrating furan-modified unnatural amino acids.

References

Sources

Application Notes and Protocols for the Use of Methyl (2S)-2-amino-3-(furan-2-YL)propanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides with a Furan-Containing Non-Canonical Amino Acid

The incorporation of non-canonical amino acids (NCAAs) into peptide sequences is a powerful strategy to enhance their therapeutic properties, including increased metabolic stability, improved binding affinity, and tailored pharmacokinetic profiles.[1] Methyl (2S)-2-amino-3-(furan-2-YL)propanoate, and its more commonly used Fmoc-protected counterpart, Fmoc-L-2-furylalanine, is a versatile NCAA that introduces a furan moiety into the peptide backbone.[2] This aromatic heterocycle offers unique opportunities for post-synthesis modification and can influence the overall conformation and biological activity of the peptide.

This guide provides a comprehensive overview of the application of Fmoc-L-2-furylalanine in solid-phase peptide synthesis (SPPS), detailing critical considerations, optimized protocols, and potential challenges.

Key Considerations for Incorporating Fmoc-L-2-furylalanine

The successful incorporation of Fmoc-L-2-furylalanine into a peptide sequence requires careful attention to the stability of the furan ring, particularly during the final cleavage and deprotection step.

1. Furan Ring Stability: The furan ring is susceptible to degradation under strongly acidic conditions, which are typically employed for the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[3][4] This degradation can lead to the formation of by-products, complicating the purification of the target peptide. Research has shown that the stability of the furan moiety is position-dependent within the peptide sequence and can be influenced by neighboring amino acid residues.[5] Flanking the furan-containing residue with aromatic amino acids has been shown to suppress this degradation.[5]

2. Protecting Group Strategy: The standard Fmoc/tBu orthogonal protection strategy is well-suited for the synthesis of peptides containing Fmoc-L-2-furylalanine.[2][6] The α-amino group is protected with the base-labile Fmoc group, while acid-labile groups are used for the side chains of other amino acids in the sequence.[6]

3. Coupling Reagents: Standard coupling reagents used in Fmoc-SPPS are effective for the incorporation of Fmoc-L-2-furylalanine. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and efficient coupling.[7][8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the incorporation of Fmoc-L-2-furylalanine into a peptide sequence using Fmoc-based SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Fmoc-L-2-furylalanine Coupling

This protocol describes the manual coupling of Fmoc-L-2-furylalanine to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-2-furylalanine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-L-2-furylalanine (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove excess reagents and by-products.

-

The resin is now ready for the next cycle of deprotection and coupling.

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HBTU | Provides rapid and efficient activation with minimal side reactions for most amino acids.[7][8] |

| Equivalents (Fmoc-AA:HBTU:DIPEA) | 3-5 : 3-5 : 6-10 | Using an excess of reagents drives the coupling reaction to completion. |

| Solvent | DMF | Excellent solvent for swelling the resin and dissolving reagents. |

| Reaction Time | 30-60 minutes | Typically sufficient for complete coupling; can be extended for difficult sequences. |

| Monitoring | Kaiser Test | A reliable qualitative method to detect the presence of free primary amines. |

Protocol 2: Cleavage and Deprotection of Furan-Containing Peptides

This protocol details the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, with specific considerations for the furan moiety.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

3,6-Dioxa-1,8-octanedithiol (DODT)

-

Water, deionized

-

Cold diethyl ether

-

Cleavage vessel

-

Centrifuge

Procedure:

-

Resin Preparation:

-

Ensure the final N-terminal Fmoc group has been removed.

-

Thoroughly wash the peptide-resin with DCM and dry it under vacuum.

-

-

Cleavage Cocktail Preparation:

-

In a fume hood, prepare one of the following recommended cleavage cocktails:

-

Cocktail A: 95% TFA, 2.5% Water, 2.5% TIS

-

Cocktail B: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% DODT

-

-

The choice of cocktail depends on the other amino acids present in the sequence. Cocktail B provides additional scavenging for residues like cysteine. The presence of water and TIS or DODT is crucial to minimize the degradation of the furan ring.[4]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

In a centrifuge tube, add a large volume of cold diethyl ether (at least 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

-

-

Purification:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

-

Dry the peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Potential Side Reactions and Mitigation

The primary concern when working with furan-containing amino acids is the acid-catalyzed degradation of the furan ring during TFA cleavage.[4] This can lead to the formation of a bis-dithioacetal by-product if thiol-based scavengers like ethanedithiol are used.[4]

Mitigation Strategy:

-

Optimized Cleavage Cocktail: The use of a cleavage cocktail containing water and TIS or DODT is highly effective in minimizing this side reaction.[4] These scavengers efficiently quench the reactive carbocations generated during deprotection without promoting furan degradation.

-

Peptide Sequence Design: As mentioned, flanking the furan-containing residue with aromatic amino acids can provide a protective effect, further enhancing the stability of the furan moiety during cleavage.[5]

The following diagram illustrates the proposed mechanism of furan degradation and the protective role of scavengers.

Sources

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protocol for the Incorporation of Furan-2-yl Alanine into Peptides via Solid-Phase Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Mechanistic Rationale & Application Scope

Furan-2-yl alanine (commonly denoted as Fmoc-Ala(2-Fur)-OH or FurAla) is a highly versatile unnatural amino acid that is isosteric to histidine and isoelectronic to tyrosine 1. Its primary value in peptide engineering lies in its bioorthogonal reactivity.

During standard Solid-Phase Peptide Synthesis (SPPS) and under physiological conditions, the furan moiety remains completely chemically inert, preventing unwanted side reactions 2. However, the furan ring can be conditionally activated via targeted oxidation (e.g., using N-bromosuccinimide or singlet oxygen generated by a photosensitizer). This oxidation rapidly converts the furan into a highly reactive electrophilic keto-enal or enedial intermediate 2.